5-(1-Aminocyclopropyl)-2(1H)-pyridinone
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Overview
Description
5-(1-aminocyclopropyl)-1,2-dihydropyridin-2-one is a novel chemical compound that has garnered significant attention in the scientific community due to its unique structure and potential applications. This compound features a cyclopropyl group attached to an aminopyridinone core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aminocyclopropyl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a pyridinone precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(1-aminocyclopropyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aminocyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
5-(1-aminocyclopropyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-aminocyclopropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminocyclopropyl derivatives and pyridinone analogs. Examples include:
- 1-aminocyclopropane-1-carboxylic acid
- 1-aminocyclopropylphosphonic acid
Uniqueness
5-(1-aminocyclopropyl)-1,2-dihydropyridin-2-one is unique due to its specific structure, which combines the properties of both the aminocyclopropyl and pyridinone moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-(1-aminocyclopropyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10N2O/c9-8(3-4-8)6-1-2-7(11)10-5-6/h1-2,5H,3-4,9H2,(H,10,11) |
InChI Key |
NKMDUJRLSAHWFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CNC(=O)C=C2)N |
Origin of Product |
United States |
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